Stereoselective Cross-Coupling: High Fidelity for Alkenylboronic Acids
Alkenylboronic acids, as a class, are known to undergo stereospecific Suzuki-Miyaura cross-coupling reactions, transferring their alkenyl group to an electrophile with high retention of configuration [1]. A study on the cross-coupling of alkenylboronic acids with aryl chlorides using a benzoferrocenyl phosphine ligand system reported that both trans- and cis-alkenylboronic acids can be coupled with high stereoselectivity, yielding the corresponding vinylarenes in good to quantitative yields [2]. This demonstrates the principle that the (E)-geometry of (E)-2-Buten-2-ylboronic acid is preserved during the reaction, ensuring the desired (E)-product is formed without isomerization.
| Evidence Dimension | Stereochemical Fidelity (E/Z Ratio) |
|---|---|
| Target Compound Data | High retention of (E)-configuration expected based on class behavior [1]. |
| Comparator Or Baseline | The (Z)-isomer (CAS 125261-73-6) would lead to the (Z)-product, and a mixture would yield a mixture of isomers. |
| Quantified Difference | Qualitative but definitive: The use of the correct isomer is a binary requirement for achieving a single stereoisomeric product. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling conditions with various aryl halides [2]. |
Why This Matters
For stereoselective synthesis, procurement of the specific (E)-isomer is non-negotiable; substituting the (Z)-isomer would result in a different molecule with potentially altered biological or material properties.
- [1] Li, C., Zhang, Y., Sun, Q., Gu, T., Peng, H., & Tang, W. (2016). Transition-Metal-Free Stereospecific Cross-Coupling with Alkenylboronic Acids as Nucleophiles. Journal of the American Chemical Society, 138(34), 10774–10777. View Source
- [2] Thimmaiah, M., & Fang, S. (2008). Palladium-catalyzed cross-coupling of aryl chlorides with alkenylboronic acids with low E/Z isomerization. Tetrahedron Letters, 49(31), 4603-4606. View Source
